2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine, fluorine, and methoxy groups. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂) and conditions such as acidic or basic environments.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiazoles, while nucleophilic substitution can produce various substituted thiazoles .
Scientific Research Applications
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(5-chloro-2-methoxyphenyl)thiazole
- 2-Bromo-4-(5-fluoro-2-hydroxyphenyl)thiazole
- 2-Bromo-4-(5-fluoro-2-methylphenyl)thiazole
Uniqueness
2-Bromo-4-(5-fluoro-2-methoxyphenyl)thiazole is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7BrFNOS |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-bromo-4-(5-fluoro-2-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(12)4-7(9)8-5-15-10(11)13-8/h2-5H,1H3 |
InChI Key |
TYJJGFYMTWXUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CSC(=N2)Br |
Origin of Product |
United States |
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